molecular formula C16H15N3O2S B2473477 N-benzyl-N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-67-7

N-benzyl-N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2473477
CAS RN: 851944-67-7
M. Wt: 313.38
InChI Key: FZWPEOHHENJMMM-UHFFFAOYSA-N
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Description

“N-benzyl-N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a research compound. It’s part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the condensation of 2,5-dimethoxyaniline with diphenylmethyl isothiocyanate to form an intermediate.


Molecular Structure Analysis

The molecular structure of similar compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of a similar compound .


Chemical Reactions Analysis

The synthesis pathway for similar compounds involves various reactions, including condensation and reactions with hydrazonoyl halides .


Physical And Chemical Properties Analysis

The molecular formula of a similar compound is C21H16FN3O4S and its molecular weight is 425.4 g/mol.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral properties. In particular, N-benzyl-N,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown inhibitory activity against influenza A virus. Researchers synthesized related compounds and found that one derivative, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate , exhibited promising antiviral effects . Additionally, other indole-based compounds demonstrated potency against Coxsackie B4 virus .

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives, including those containing the thiazole ring, exhibit anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated these effects, along with low ulcerogenic indices .

Other Potential Applications

Beyond the mentioned fields, indole derivatives have diverse activities, including antidiabetic, antimalarial, and anticholinesterase effects. While specific data for this compound are limited, its indole structure hints at a wide range of therapeutic possibilities .

Mechanism of Action

While the specific mechanism of action for “N-benzyl-N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not mentioned in the search results, similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Future Directions

The future directions for research into “N-benzyl-N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” and similar compounds could include further exploration of their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

N-benzyl-N,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11-10-22-16-17-8-13(15(21)19(11)16)14(20)18(2)9-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWPEOHHENJMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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